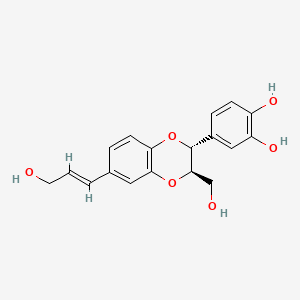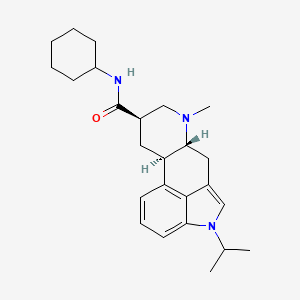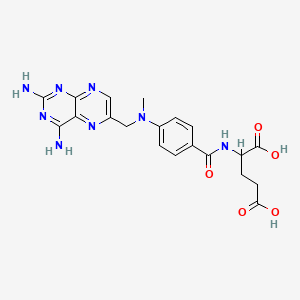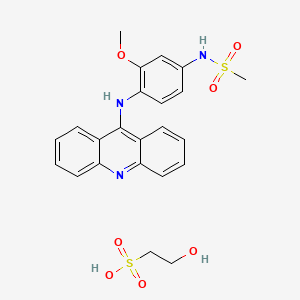
Methanesulfonamide, N-(4-(9-acridinylamino)-3-methoxyphenyl)-, mono(2-hydroxyethanesulfonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amsacrine Isothionate is an aminoacridine derivative with potential antineoplastic activity. Although its mechanism of action is incompletely defined, amsacrine may intercalate into DNA and inhibit topoisomerase II, resulting in DNA double-strand breaks, arrest of the S/G2 phase of the cell cycle, and cell death.
Aplicaciones Científicas De Investigación
Antitumor Activity
Methanesulfonamide, N-(4-(9-acridinylamino)-3-methoxyphenyl)-, also known as m-AMSA, has shown significant antitumor activity in various studies. It has been tested in clinical trials and exhibits antitumor effects against experimental tumors in mice, including murine leukemias and solid tumors like M5076 reticulosarcoma. The compound demonstrates a balance between antitumor efficacy and systemic toxicity, making it a potential candidate for cancer therapy (Smolders et al., 1989).
Interaction with DNA
One of the mechanisms through which this compound exhibits its antitumor properties is by binding to DNA. Studies have shown that it binds through the intercalation of its 9-aminoacridine moiety between DNA base pairs. This interaction is crucial for its anticancer properties and opens up possibilities for developing derivatives with enhanced efficacy (Hénichart et al., 1982).
Chemotherapeutic Sensitivity
Research has also focused on the sensitivity of various cells to m-AMSA. For instance, the sensitivity of hematopoietic colony-forming cells (CFC) from both normal subjects and patients with chronic myeloid leukemia (CML) to m-AMSA was measured, providing insights into its impact on different cell types (Spiro et al., 1981).
Metabolism and Bioactivation
The metabolism of m-AMSA has been a subject of study, particularly its metabolism by rat liver microsomes. Understanding its metabolic pathways is crucial for optimizing its therapeutic index and minimizing potential toxicities. This research helps in predicting the drug's behavior in human systems and can lead to improved drug formulations (Shoemaker et al., 1984).
Clinical Trial Phases
Several phase I and II clinical trials have been conducted to evaluate the efficacy and safety of m-AMSA in treating various cancers, including malignant melanoma, leukemia, and ovarian carcinoma. These trials are essential in determining the appropriate dosages for maximum efficacy with minimal side effects (Von Hoff et al., 1978), (Arseneau et al., 1982).
Propiedades
Número CAS |
80277-14-1 |
|---|---|
Nombre del producto |
Methanesulfonamide, N-(4-(9-acridinylamino)-3-methoxyphenyl)-, mono(2-hydroxyethanesulfonate) |
Fórmula molecular |
C23H25N3O7S2 |
Peso molecular |
519.6 g/mol |
Nombre IUPAC |
N-[4-(acridin-9-ylamino)-3-methoxyphenyl]methanesulfonamide;2-hydroxyethanesulfonic acid |
InChI |
InChI=1S/C21H19N3O3S.C2H6O4S/c1-27-20-13-14(24-28(2,25)26)11-12-19(20)23-21-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)21;3-1-2-7(4,5)6/h3-13,24H,1-2H3,(H,22,23);3H,1-2H2,(H,4,5,6) |
Clave InChI |
MZLUSXXMFJMTRB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42.C(CS(=O)(=O)O)O |
SMILES canónico |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42.C(CS(=O)(=O)O)O |
Apariencia |
Solid powder |
Otros números CAS |
80277-14-1 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Amsacrine Isothionate, Isothionate salt of amsacrine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



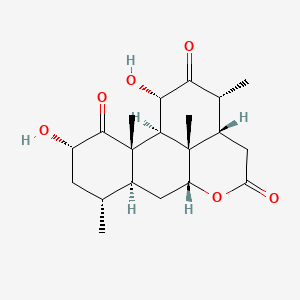
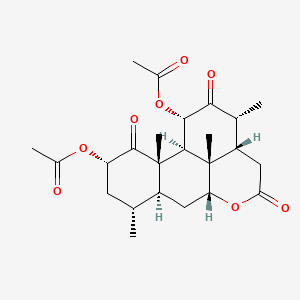
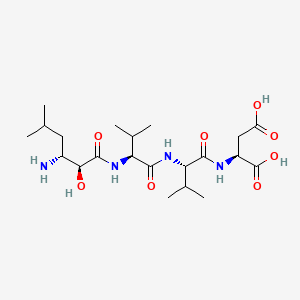
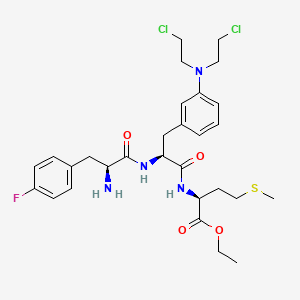
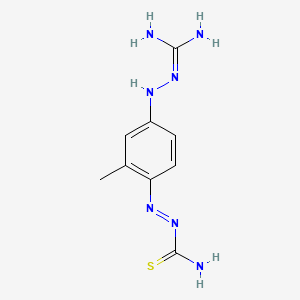
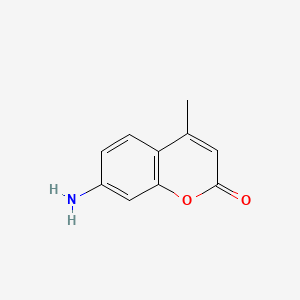
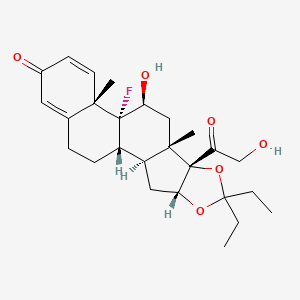
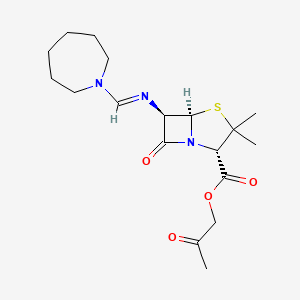
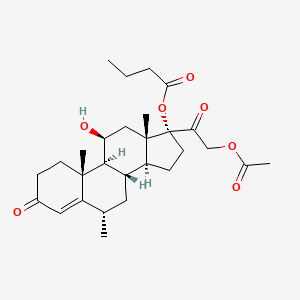
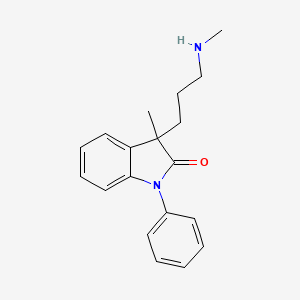
![ethyl (NZ)-N-[[4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]anilino]methylidene]carbamate](/img/structure/B1665960.png)
